molecular formula C9H17NO B1523463 1-Azaspiro[4.5]decan-4-ol CAS No. 1557017-04-5

1-Azaspiro[4.5]decan-4-ol

Cat. No.: B1523463
CAS No.: 1557017-04-5
M. Wt: 155.24 g/mol
InChI Key: CASQMHMCRDDMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[4.5]decan-4-ol is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decan-4-ol can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of cyclohexanone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions typically include the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Azaspiro[4.5]decan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[4.5]decan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which provides versatility in chemical modifications and potential for diverse biological activities. Its ability to undergo various chemical reactions and form derivatives with significant therapeutic potential makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-azaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASQMHMCRDDMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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